molecular formula C14H11NO B169181 3-(4-Methoxyphenyl)benzonitrile CAS No. 154197-00-9

3-(4-Methoxyphenyl)benzonitrile

Cat. No. B169181
M. Wt: 209.24 g/mol
InChI Key: ZTKOLNFZHPFQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)benzonitrile is a chemical compound with the CAS Number: 154197-00-9 . It has a molecular weight of 209.25 and its IUPAC name is 4’-methoxy [1,1’-biphenyl]-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of 3-(4-Methoxyphenyl)benzonitrile has been analyzed using Density Functional Theory . The InChI code for this compound is 1S/C14H11NO/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9H,1H3 .

Scientific Research Applications

Use in Synthesis of Other Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : “3-(4-Methoxyphenyl)benzonitrile” is used as a building block in the synthesis of various organic compounds .
  • Methods of Application : The specific methods of application can vary depending on the target compound. Typically, it involves reactions with other organic compounds under specific conditions .
  • Results or Outcomes : The outcomes also depend on the specific reactions. In general, it allows for the preparation of complex organic compounds with various functional groups .

Potential Biological Activities

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Derivatives of “3-(4-Methoxyphenyl)benzonitrile” have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Methods of Application : This involves the synthesis of the derivatives and their subsequent testing in biological assays .
  • Results or Outcomes : Some derivatives have shown promising results in preliminary tests, but more research is needed to confirm these findings and understand the mechanisms involved .

Fluorosolvatochromism Studies

  • Scientific Field : Physical Chemistry
  • Application Summary : “3-(4-Methoxyphenyl)benzonitrile” has been used in studies of fluorosolvatochromism, a phenomenon where a molecule’s fluorescence spectrum shifts depending on the polarity of the solvent .
  • Methods of Application : This involves dissolving the compound in various solvents and measuring the fluorescence spectra. The shift in the emission wavelength gives information about the solvent polarity .
  • Results or Outcomes : The studies found that the fluorescence quantum yield and lifetime were better correlated to the emission energy rather than any of the solvent properties .

Green Synthesis of Benzonitrile

  • Scientific Field : Green Chemistry
  • Application Summary : “3-(4-Methoxyphenyl)benzonitrile” has been used in a green synthesis method to produce benzonitrile from benzaldehyde and hydroxylamine hydrochloride .
  • Methods of Application : The process involves using an ionic liquid as a recycling agent, which acts as a co-solvent, catalyst, and phase separation agent .
  • Results or Outcomes : The method achieved a benzaldehyde conversion and benzonitrile yield of 100% at 120 °C in 2 hours . The ionic liquid could be easily recovered and recycled after the reaction .

Benzylic Oxidations and Reductions

  • Scientific Field : Organic Chemistry
  • Application Summary : “3-(4-Methoxyphenyl)benzonitrile” can potentially be used in benzylic oxidation and reduction reactions .
  • Methods of Application : These reactions typically involve the use of oxidizing or reducing agents under specific conditions .
  • Results or Outcomes : The outcomes of these reactions can vary depending on the specific conditions and reagents used .

Safety And Hazards

The safety data sheet for a related compound, Benzonitrile, suggests that it is combustible and harmful if swallowed or in contact with skin . It is recommended to wear protective gloves/eye protection/face protection when handling this compound .

properties

IUPAC Name

3-(4-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKOLNFZHPFQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362697
Record name 3-(4-methoxyphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)benzonitrile

CAS RN

154197-00-9
Record name 3-(4-methoxyphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
3-(4-Methoxyphenyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-(4-Methoxyphenyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxyphenyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-(4-Methoxyphenyl)benzonitrile

Citations

For This Compound
1
Citations
SL Reese - 1993 - search.proquest.com
The purpose of this study was to develop and test new stationary phases for gas and supercritical fluid chromatography. Nine new isomeric cyanobiphenyl substituted polysiloxanes …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.